![molecular formula C13H12Cl3N3 B1454890 2-(2-chlorophenyl)-1H-1,3-benzodiazol-5-amine dihydrochloride CAS No. 1193388-68-9](/img/structure/B1454890.png)
2-(2-chlorophenyl)-1H-1,3-benzodiazol-5-amine dihydrochloride
Overview
Description
Synthesis Analysis
Several synthetic methods exist for the preparation of this compound. One approach involves the condensation of 2-amino-5-chlorobenzophenone with o-phenylenediamine under appropriate conditions. The reaction proceeds through cyclization to form the benzodiazole ring, followed by chlorination to introduce the second chlorine atom. Detailed synthetic routes and optimization parameters can be found in relevant literature .
Scientific Research Applications
Antiparasitic Agents
Lastly, these compounds have applications as antiparasitic agents. They can be used to treat infections caused by parasitic worms (helminths) and other parasites. Their mode of action typically involves disrupting the energy metabolism of the parasite, leading to its death.
Each of these applications demonstrates the versatility and potential of benzimidazole derivatives in scientific research and medicine. The compound , “2-(2-chlorophenyl)-1H-1,3-benzodiazol-5-amine dihydrochloride”, could potentially contribute to advancements in these fields, although specific studies on this compound would be required to confirm its efficacy and safety in each application .
Future Directions
properties
IUPAC Name |
2-(2-chlorophenyl)-3H-benzimidazol-5-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3.2ClH/c14-10-4-2-1-3-9(10)13-16-11-6-5-8(15)7-12(11)17-13;;/h1-7H,15H2,(H,16,17);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLAQTPWBKVLKMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(N2)C=C(C=C3)N)Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-1H-1,3-benzodiazol-5-amine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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